molecular formula C8H9N3O B13011037 3-Methoxy-1H-indazol-7-amine

3-Methoxy-1H-indazol-7-amine

Cat. No.: B13011037
M. Wt: 163.18 g/mol
InChI Key: LIZZJAORVXWDKZ-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indazol-7-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 3-position and an amine group at the 7-position of the indazole ring makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazol-7-amine typically involves the formation of the indazole core followed by functionalization at the desired positions. One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-indazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the indazole ring .

Scientific Research Applications

3-Methoxy-1H-indazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-1H-indazol-7-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-methoxy-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZJAORVXWDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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